N-(4-acetamidophenyl)-3-[2-methyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]propanamide
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Overview
Description
N-(4-acetamidophenyl)-3-[2-methyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]propanamide is a complex organic compound that features a combination of acetamidophenyl and thiazolyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-acetamidophenyl)-3-[2-methyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]propanamide typically involves multi-step organic reactions. The process begins with the preparation of the acetamidophenyl and thiazolyl intermediates, which are then coupled under specific conditions to form the final product. Common reagents used in these reactions include acetic anhydride, thiophene derivatives, and thiazole derivatives. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and automated systems can further enhance the scalability and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-(4-acetamidophenyl)-3-[2-methyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
N-(4-acetamidophenyl)-3-[2-methyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]propanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(4-acetamidophenyl)-3-[2-methyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
N-(4-acetamidophenyl)-3-[2-methyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]propanamide: Unique due to its specific combination of functional groups.
N-(4-acetamidophenyl)-3-[2-methyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]butanamide: Similar structure but with a different alkyl chain length.
N-(4-acetamidophenyl)-3-[2-methyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]pentanamide: Another analog with a longer alkyl chain.
Uniqueness
The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-(4-acetamidophenyl)-3-(2-methyl-4-thiophen-2-yl-1,3-thiazol-5-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2S2/c1-12(23)20-14-5-7-15(8-6-14)22-18(24)10-9-17-19(21-13(2)26-17)16-4-3-11-25-16/h3-8,11H,9-10H2,1-2H3,(H,20,23)(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDSBEBGPBFRPOT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(S1)CCC(=O)NC2=CC=C(C=C2)NC(=O)C)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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